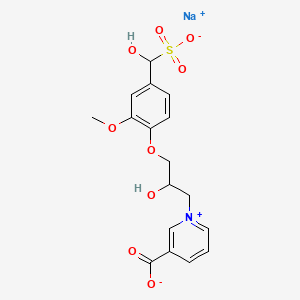
2-Ethyl-5-methoxy-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methoxy-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the synthesis process. For example, the use of manganese dioxide packed in a reactor column allows for the continuous production of oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxy-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms in the ring.
Cyclization: The formation of oxazole rings from precursor molecules through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide, bromotrichloromethane.
Cyclization agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.
Substitution reagents: Various halides and nucleophiles.
Major Products
The major products formed from these reactions include substituted oxazoles, which can have various functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Ethyl-5-methoxy-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxy-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-methoxy-1,3-oxazole include:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methoxy groups can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
67567-56-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-ethyl-5-methoxy-1,3-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-3-5-7-4-6(8-2)9-5/h4H,3H2,1-2H3 |
InChI Key |
WYIXUGFRSKZTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
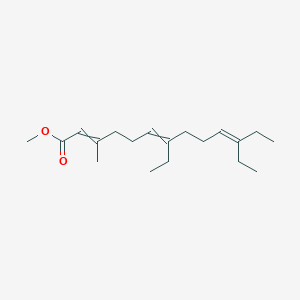
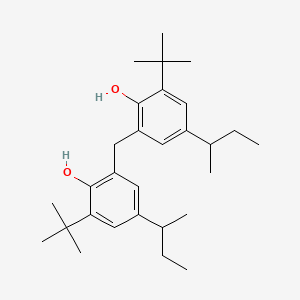
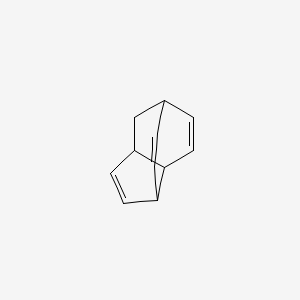
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)

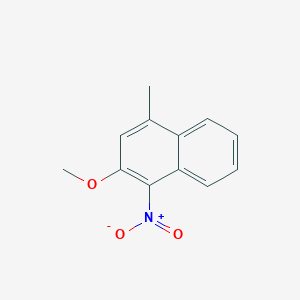
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
